molecular formula C23H18N2O B2387849 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 142888-55-9

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2387849
CAS No.: 142888-55-9
M. Wt: 338.41
InChI Key: OTBPYQYHGIVDQG-FOCLMDBBSA-N
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Description

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound belonging to the quinazolinone family. This compound has garnered significant attention in the scientific community due to its potential biological activities and therapeutic applications. Its molecular formula is C23H18N2O, and it has a molecular weight of 338.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
  • 2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4-one

Uniqueness

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-11-13-18(14-12-17)15-16-22-24-21-10-6-5-9-20(21)23(26)25(22)19-7-3-2-4-8-19/h2-16H,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBPYQYHGIVDQG-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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